
5-(Fluoromethoxy)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
Pyrazinoic acid or pyrazine-2-carboxylic acid (PA), due to its nitrogenous heteroaromatic ring, can be explored as an anticancer agent. A series of twenty novel PA derivatives have been synthesized and characterized using IR, NMR, and mass spectrums .Molecular Structure Analysis
The molecular structure of 5-(Fluoromethoxy)pyrazine-2-carboxylic acid consists of a pyrazine ring with a fluoromethoxy group at the 5th position and a carboxylic acid group at the 2nd position.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
One area of research focuses on the synthesis and transformation of pyrazine derivatives, where pyrazine-2,5-dicarboxylic acid serves as a precursor for various chemical reactions. Studies have explored the preparation of monocarbamoyl- and monocarboxyhydrazide derivatives from diethoxycarbonylpyrazine, showcasing the chemical reactivity and potential for creating structurally diverse compounds (Schut, Mager, & Berends, 2010).
Biological Evaluation
Research on substituted pyrazinecarboxamides has demonstrated their utility in medicinal chemistry, particularly in the development of compounds with anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The structure-activity relationships (SAR) of these compounds have been investigated to optimize their biological effects, highlighting the importance of pyrazine derivatives in therapeutic applications (Doležal et al., 2006).
Crystallography and Material Science
The study of pyrazinic acid's crystal structure has contributed to our understanding of molecular interactions and solid-state chemistry. The characterization of a monoclinic polymorph of pyrazine-2-carboxylic acid has provided insights into hydrogen bonding and π-π interactions, which are crucial for the design of molecular materials with desired properties (Shi, Wu, & Xing, 2006).
Catalysis and Green Chemistry
The development of novel nano organo solid acids for catalysis in green chemistry is another exciting application. These catalysts have been applied in the synthesis of various organic compounds, demonstrating the potential of pyrazine derivatives to facilitate environmentally friendly chemical reactions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Fluorescent Materials
Pyrazine-based compounds have also found applications in the development of fluorescent materials. Studies on the synthesis and photophysical properties of pyrazine-based chromophores have explored their potential as fluorophores for various applications, from sensing to organic electronics (Hoffert et al., 2017).
Eigenschaften
IUPAC Name |
5-(fluoromethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c7-3-12-5-2-8-4(1-9-5)6(10)11/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFYGFCSLSIHRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)OCF)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

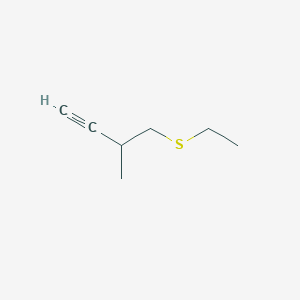
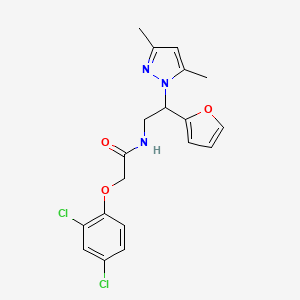

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
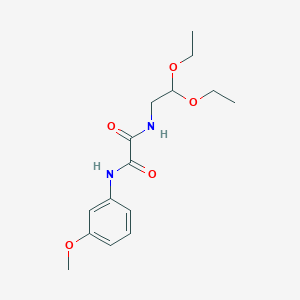
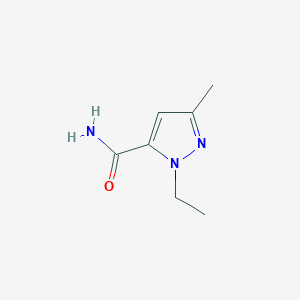
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
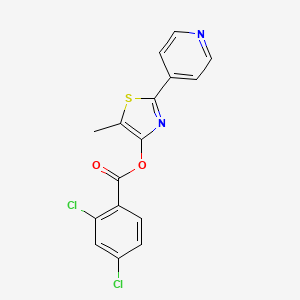
![3-(4-bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2969548.png)
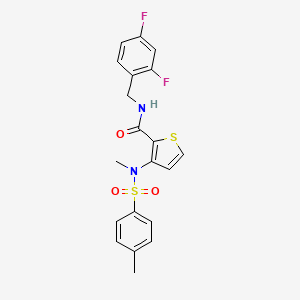

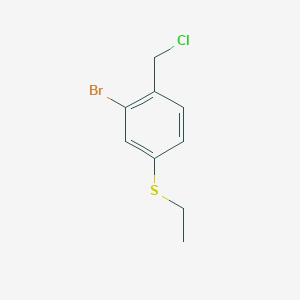
![1-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2969554.png)
